molecular formula C27H28F3N3O8S B608583 Linzagolix choline CAS No. 1321816-57-2

Linzagolix choline

Numéro de catalogue B608583
Numéro CAS: 1321816-57-2
Poids moléculaire: 611.58
Clé InChI: IAIVRTFCYOGNBW-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Linzagolix choline is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist (GnRH antagonist).

Applications De Recherche Scientifique

Pharmacokinetic Interactions with Metal Ions

One significant study highlights the lack of interaction between Linzagolix and iron/calcium ions, indicating that Linzagolix is unlikely to cause clinically relevant drug-drug interactions by chelating metal ions. This was concluded based on in vitro and in vivo studies that showed no potential for insoluble precipitate formation under fasted/fed conditions and no chelate complex formation in the presence of metal ions. The plasma concentration-time profiles of Linzagolix and iron ion were similar, suggesting that Linzagolix and iron ion had no effect on each other’s absorption in vivo (Kobayashi et al., 2022).

Treatment of Endometriosis-Associated Pain

Linzagolix has been evaluated for its efficacy in reducing endometriosis-associated pain (EAP). A randomized clinical trial demonstrated that Linzagolix significantly reduced EAP and improved quality of life at doses of 75-200 mg, indicating its potential as an effective treatment option for women suffering from endometriosis (Donnez et al., 2020).

Treatment of Uterine Adenomyosis

Linzagolix also shows promise in the treatment of uterine adenomyosis. In a case report, Linzagolix significantly reduced lesion size and improved the quality of life in a patient with severe adenomyosis, who was previously nonresponsive to treatment with a selective progesterone receptor modulator, ulipristal acetate (Donnez & Donnez, 2020).

Bone Mineral Density Safety

The safety of Linzagolix on bone mineral density (BMD) was evaluated in a dose-ranging trial, which is crucial for long-term treatment considerations. The study indicated that Linzagolix is associated with a dose-dependent decrease in BMD, a vital consideration in the treatment of sex-hormone-dependent diseases (Bestel et al., 2019).

Pharmacological Characterization

Further research has been conducted on the pharmacological characterization of Linzagolix, demonstrating its potent, orally available, and selective antagonistic properties towards GnRH receptors. These studies underscore Linzagolix's potential as a novel agent for reproductive-age women suffering from sex hormone-dependent diseases (Tezuka et al., 2022).

Propriétés

Numéro CAS

1321816-57-2

Nom du produit

Linzagolix choline

Formule moléculaire

C27H28F3N3O8S

Poids moléculaire

611.58

Nom IUPAC

2-hydroxy-N,N,N-trimethylethan-1-aminium 3-(5-((2,3-difluoro-6-methoxybenzyl)oxy)-2-fluoro-4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1

Clé InChI

IAIVRTFCYOGNBW-UHFFFAOYSA-M

SMILES

OCC[N+](C)(C)C.O=C(C1=C(C(N2C3=CC(OCC4=C(OC)C=CC(F)=C4F)=C(OC)C=C3F)=O)C(NC2=O)=CS1)[O-]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Linzagolix choline; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linzagolix choline
Reactant of Route 2
Linzagolix choline
Reactant of Route 3
Linzagolix choline
Reactant of Route 4
Linzagolix choline
Reactant of Route 5
Linzagolix choline
Reactant of Route 6
Linzagolix choline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.